molecular formula C16H17NO2 B2436928 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1971946-53-8

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2436928
CAS No.: 1971946-53-8
M. Wt: 255.317
InChI Key: BKAKGXBWNXQDRJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in various organic synthesis reactions.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol” could include studying its synthesis, chemical reactivity, and biological activity. This compound could potentially be used in various applications in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 3,4-dimethylbenzaldehyde with 6-methoxy-2-aminophenol in the presence of a suitable solvent such as methanol. The reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed with methanol to obtain the pure imine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The methoxy and phenol groups contribute to the compound’s ability to participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-methoxyphenol is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and interactions with biological targets. This unique structure makes it particularly useful in specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-8-14(9-12(11)2)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAKGXBWNXQDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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